

A Technical Guide to the Natural Sources and Bioavailability of Pinobanksin

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Compound of Interest

Compound Name: *Pinobanksin*

Cat. No.: *B127045*

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This document provides an in-depth analysis of **pinobanksin**, a bioactive flavanone, focusing on its distribution in natural sources and the critical factors governing its bioavailability. The information is tailored for professionals in the fields of pharmacology, natural product chemistry, and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.

Natural Sources and Quantitative Analysis

Pinobanksin is a flavonoid predominantly found in bee products and various plants.^[1] Its concentration varies significantly depending on the geographical origin, botanical source, and extraction method. Key sources include propolis, honey, bee pollen, and the heartwood of *Pinus* species.^[1]

Quantitative data from various studies are summarized below to provide a comparative overview of **pinobanksin** content in different natural matrices.

Table 1: Quantitative Analysis of **Pinobanksin** in Natural Sources

Natural Source	Specifics	Pinobanksin Concentration	Reference(s)
Propolis	Chilean	9.56 ± 0.25 mg/g Dry Weight (DW)	[2]
Propolis	Chinese (Poplar type)	Identified as a major phenolic marker	[3][4]
Balsam Poplar (Populus balsamifera)	70% Ethanolic & Aqueous Extracts	34.9–1775.5 µg/g	[1]
Honey (Multifloral)	Enriched with 0.1% Propolis	0.402 mg/100 g	[5]
Honey (Multifloral)	Enriched with 1.0% Propolis	1.867 mg/100 g	[5]
Honey	General	Identified as one of the most abundant flavonoids	[6]
Peony Seed Husk	Not specified	Identified as a key flavonoid	[7]

| *Alpinia officinarum* (Galangal) Root | Not specified | Identified as a key flavonoid |[8] |

Bioavailability and Pharmacokinetics

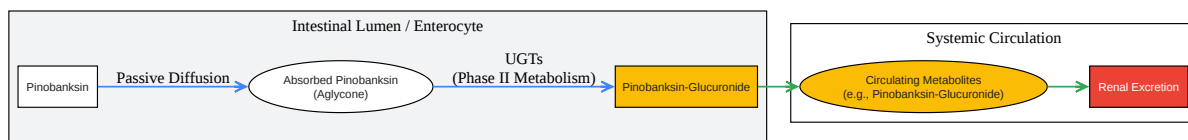
The therapeutic potential of any bioactive compound is intrinsically linked to its bioavailability. Flavonoids, including **pinobanksin**, often exhibit complex absorption, distribution, metabolism, and excretion (ADME) profiles, which can limit their systemic availability.[9][10] While specific pharmacokinetic data for **pinobanksin** are not extensively reported in the literature, the principles governing flavonoid bioavailability are applicable.

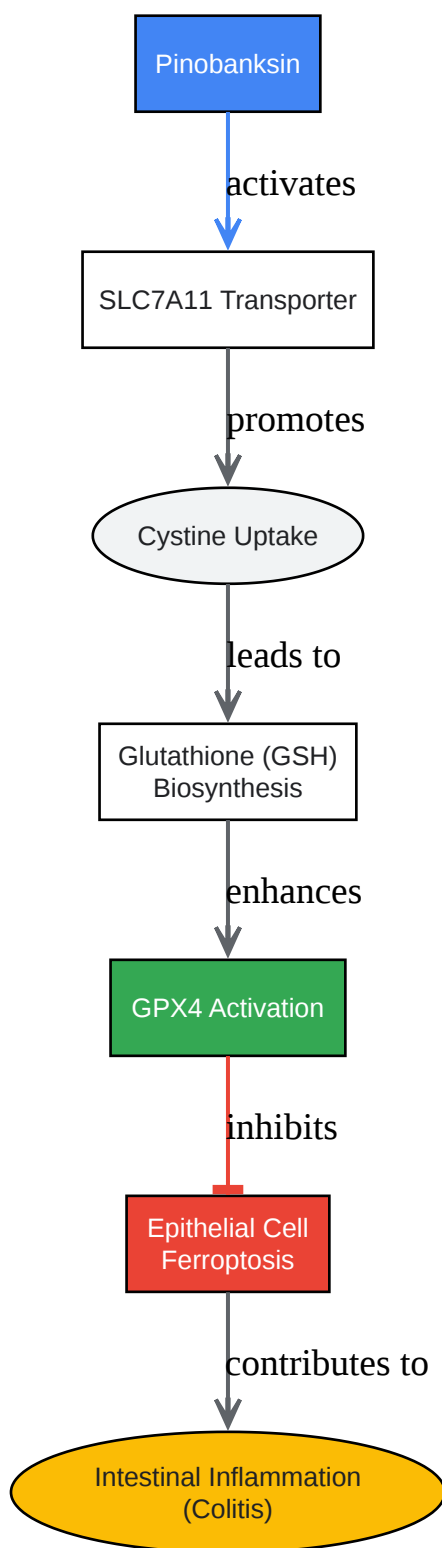
Key factors that limit the oral bioavailability of **pinobanksin** include:

- **Low Aqueous Solubility:** Like many flavonoids, **pinobanksin**'s lipophilic nature can lead to poor dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption.[11]

- Intestinal and Hepatic Metabolism: Upon absorption, **pinobanksin** is subject to extensive phase II metabolism, primarily through glucuronidation and sulfation in the enterocytes and liver. These conjugation reactions increase the molecule's polarity, facilitating its rapid excretion.^{[12][13]}
- Efflux by Transporters: **Pinobanksin** may be a substrate for efflux transporters like P-glycoprotein (P-gp) located on the apical membrane of intestinal cells.^[14] These transporters actively pump the compound back into the intestinal lumen, reducing net absorption.

The metabolic fate of **pinobanksin**, particularly its conjugation, is a critical determinant of its low bioavailability.





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